![molecular formula C12H14ClNO4S B4237554 methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B4237554.png)
methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate
Overview
Description
Methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate is a synthetic compound that belongs to the family of benzoates. It is commonly used in scientific research as a tool to study the biological mechanisms and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the levels of various compounds in the body. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate in lab experiments is that it is a well-established reference compound that has been extensively studied. This makes it a useful tool for comparing the effectiveness of other compounds in various assays. However, one limitation of using methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate. One area of research could be to further investigate its mechanism of action and how it interacts with different enzymes in the body. Another area of research could be to investigate its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Additionally, research could be done to explore the potential use of methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate in combination with other compounds to enhance its effectiveness.
Scientific Research Applications
Methyl 4-chloro-3-(1-pyrrolidinylsulfonyl)benzoate is commonly used in scientific research as a tool to study the biological mechanisms and physiological effects of various compounds. It is often used as a reference compound to compare the effectiveness of other compounds in various assays.
properties
IUPAC Name |
methyl 4-chloro-3-pyrrolidin-1-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-18-12(15)9-4-5-10(13)11(8-9)19(16,17)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGLSKIGAQTOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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